4-(3,3-Diethoxypropoxy)benzamide
Description
4-(3,3-Diethoxypropoxy)benzamide is a synthetic benzamide derivative characterized by a diethoxypropoxy side chain attached to the benzamide core.
Synthesis and Physical Properties:
The compound is synthesized via a two-step process:
Step A: Reaction of 4-hydroxybenzamide with 1-bromo-3-chloropropane in the presence of potassium carbonate and acetonitrile, yielding 4-(3-chloropropoxy)benzamide.
Step B: Substitution of the chlorine atom with diethoxy groups using sodium ethoxide, resulting in this compound. This method achieves an 82% yield and a melting point of 144°C .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(3,3-diethoxypropoxy)benzamide |
InChI |
InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)9-10-19-12-7-5-11(6-8-12)14(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H2,15,16) |
InChI Key |
ZCALNZSERKKAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCOC1=CC=C(C=C1)C(=O)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzamides with Alkoxy Side Chains
Key Observations :
- Stability : The discontinued status of 1-(3,3-Diethoxypropoxy)-4-fluorobenzene suggests challenges in stability or synthesis, contrasting with the robust synthetic route of the target compound.
- Complexity : The compound in demonstrates how additional functional groups (e.g., sulfonamide, pyrrolidine) increase molecular weight and complexity, which may affect pharmacokinetics .
Pharmacologically Active Benzamides
Key Observations :
- Receptor Activity : Modifications like fluorobenzyl and morpholine in mosapride metabolites reduce serotonin receptor activity compared to the parent drug, highlighting the sensitivity of pharmacological profiles to substituents .
- Natural Analogs : 3,4-Dihydroxybenzamide, isolated from plants, lacks the diethoxypropoxy chain but exhibits antioxidant properties, emphasizing the role of hydroxyl groups in redox activity .
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